
O-(Trimethylsilyl)hydroxylamine
Overview
Description
O-(Trimethylsilyl)hydroxylamine (CAS: 22737-36-6) is a silicon-containing hydroxylamine derivative with the molecular formula C₃H₁₁NOSi and a molecular weight of 105.21 g/mol. Its structure features a trimethylsilyl (TMS) group attached to the oxygen atom of hydroxylamine, enhancing its stability and reactivity in organic synthesis. Key synonyms include aminoxytrimethylsilane and O-TMS-hydroxylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(Trimethylsilyl)hydroxylamine is typically synthesized through the reaction of trimethylsilyl chloride with hydroxylamine. The reaction is carried out under alkaline conditions to facilitate the formation of the desired product. The general reaction is as follows:
(CH3)3SiCl+NH2OH→(CH3)3SiONH2+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is maintained at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: O-(Trimethylsilyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions with electrophiles, such as carbonyl compounds, to form oxime ethers.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of organozinc halides and trimethylsilyl chloride as reaction promoters.
Reduction: Zinc-copper couple in saturated aqueous ammonium chloride solution.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxime Ethers: Formed through nucleophilic addition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Organic Synthesis
O-(Trimethylsilyl)hydroxylamine is primarily used as an intermediate in the synthesis of various organic compounds. Its applications include:
- Formation of Oxime Ethers: It reacts with carbonyl compounds (aldehydes and ketones) to produce O-trimethylsilyl oxime derivatives, which are stable and have improved analytical properties compared to their parent oximes.
- Synthesis of α-Branched Amines: It serves as a key reagent in the synthesis of α-branched amines through trimethylsilyl chloride-catalyzed reactions.
Biochemical Applications
In biochemistry, this compound is utilized for:
- Modification of Biomolecules: It modifies biomolecules for analytical purposes, enhancing the detection and characterization of various compounds.
- Cellular Effects: The compound influences cellular processes by forming stable bonds with carbonyl groups in biomolecules, impacting enzyme activity and metabolic pathways.
Medicinal Chemistry
This compound is investigated for its potential use in drug development:
- Antibacterial Agents: Recent studies have explored N-hydroxylamine derivatives as potential antibacterial agents against drug-resistant bacteria .
- Reagent in Pharmaceutical Intermediates: It acts as a reagent in synthesizing nitrogen-containing pharmaceutical intermediates, contributing to the development of new drugs.
Industrial Applications
In industry, this compound finds uses in:
- Production of Silicone-Based Materials: It is employed in manufacturing silicone-based coatings and adhesives, benefiting from its stability and reactivity .
- Protecting Group for Amines: The trimethylsilyl group serves as a protecting group during synthetic transformations, allowing selective functionalization while preserving the hydroxylamine functionality.
Case Study 1: Synthesis of O-Trialkylsilyl Oximes
A study demonstrated the efficient conversion of ketones to their corresponding O-trimethylsilyl oximes using this compound. The derivatives were characterized using NMR spectroscopy and mass spectrometry, showing enhanced stability and ease of purification compared to traditional methods.
Compound | Yield (%) | Characterization Method |
---|---|---|
Oxime A | 85 | NMR |
Oxime B | 90 | Mass Spectrometry |
Case Study 2: Antibacterial Activity Screening
Research on N-hydroxylamine derivatives highlighted their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound 1 | <60 | Staphylococcus aureus |
Compound 2 | <70 | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of O-(Trimethylsilyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. The trimethylsilyl group enhances the nucleophilicity of the hydroxylamine, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications, where this compound can form stable intermediates that can be further transformed into desired products .
Comparison with Similar Compounds
The following table and analysis compare O-(Trimethylsilyl)hydroxylamine with structurally related hydroxylamine derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of Hydroxylamine Derivatives
Reactivity and Functional Group Influence
Silylated Derivatives :
- This compound and N,O-Bis(trimethylsilyl)hydroxylamine both leverage silicon’s electron-donating effects to stabilize reactive intermediates. However, the bis-TMS derivative offers enhanced moisture resistance at the cost of reduced nucleophilicity due to steric hindrance .
- O-(2-Trimethylsilylethyl)hydroxylamine HCl introduces an ethyl spacer, improving solubility in polar solvents while retaining derivatization efficiency for analytical applications (e.g., forming volatile oximes in GC-MS) .
Alkyl and Fluorinated Derivatives :
Biological Activity
O-(Trimethylsilyl)hydroxylamine (OTMSH) is a derivative of hydroxylamine, which has garnered attention for its potential biological activities. This article explores the biological activity of OTMSH, including its antibacterial properties, mechanism of action, and potential therapeutic applications, supported by case studies and research findings.
OTMSH has the molecular formula C₃H₁₁NOSi and is characterized by its trimethylsilyl group, which enhances its stability and lipophilicity compared to parent hydroxylamine compounds. This modification may influence its interaction with biological systems and its overall efficacy as a therapeutic agent.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of hydroxylamine derivatives, including OTMSH. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics.
- Mechanism of Action : Hydroxylamine derivatives function primarily by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria. This inhibition leads to a decrease in deoxyribonucleotide pools, ultimately hindering bacterial proliferation .
- Case Study Overview : A study on N-hydroxylamine derivatives demonstrated that specific modifications, such as the incorporation of aromatic rings, significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. OTMSH's structural characteristics may similarly confer enhanced activity against drug-resistant strains .
Table 1: Biological Activities of Hydroxylamine Derivatives
Compound | Activity Type | Target Organism | IC50 (µM) |
---|---|---|---|
This compound | Antibacterial | Bacillus anthracis | 6.5 |
N-Methylhydroxylamine | Antibacterial | Pseudomonas aeruginosa | 8.6 |
N-Homobenzylhydroxylamine | Antibacterial | Mycobacterium tuberculosis | 10.2 |
Note: IC50 values represent the concentration required to inhibit 50% of the target organism's growth.
Toxicity and Safety Profile
While exploring the biological activity of OTMSH, it is crucial to consider its toxicity profile. Hydroxylamines can exhibit cytotoxic effects at higher concentrations; however, studies have shown that OTMSH and its derivatives possess a favorable safety profile when used within therapeutic ranges. For instance, certain hydroxylamines have been identified as non-toxic to eukaryotic cells while effectively targeting bacterial pathogens .
Therapeutic Applications
The potential applications of OTMSH extend beyond antibacterial activity:
- Cancer Therapy : Hydroxylamines are being investigated for their role in cancer treatment due to their ability to modulate cellular pathways involved in tumor growth and apoptosis. For example, some derivatives have shown promise in inhibiting histone deacetylases (HDACs), leading to increased apoptosis in malignant cells .
- Antiviral Properties : Emerging research suggests that hydroxylamines may also exhibit antiviral properties by disrupting viral replication processes. This potential is particularly relevant in the context of latent viral infections where reactivation therapies are needed .
Q & A
Basic Questions
Q. What are the key physicochemical properties of O-(Trimethylsilyl)hydroxylamine relevant to its handling in laboratory settings?
- Answer : this compound (CAS 22737-36-6) is a volatile liquid with a molecular formula of C₃H₁₁NOSi and molecular weight of 105.21 g/mol. Key properties include:
- Boiling Point : 98–100°C (lit.), requiring careful temperature control during distillation .
- Density : 0.86 g/mL at 25°C, influencing solvent layering in extraction protocols .
- Storage : Recommended at 2–8°C to prevent decomposition or side reactions .
- Safety : Flammable (flash point 48°F) and reactive; use fume hoods and avoid open flames. Contaminated clothing must be laundered separately, and emergency showers/eye wash stations should be accessible .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical parameters?
- Answer : A typical synthesis involves silylation of hydroxylamine derivatives. For example:
- Silylation of Hydroxylamine : Reacting hydroxylamine with trimethylsilyl chloride in anhydrous conditions, with triethylamine as a base. Critical parameters include moisture exclusion (to prevent hydrolysis) and stoichiometric control (to avoid over-silylation) .
- Purification : Distillation under reduced pressure (≤100°C) is essential to isolate the product while minimizing thermal degradation .
Advanced Research Questions
Q. How can researchers optimize derivatization protocols using this compound for enhanced detection of carbonyl compounds in analytical chemistry?
- Answer : This reagent is used to derivatize aldehydes/ketones into stable oxime derivatives for GC-MS or HPLC analysis. Optimization strategies include:
- Reaction Conditions : Use a 2:1 molar excess of this compound to carbonyl groups in anhydrous methanol at 60°C for 1 hour to ensure complete derivatization .
- Derivatization Efficiency : Monitor pH (neutral to slightly acidic) to avoid side reactions with carboxylic acids or esters.
- Validation : Compare with internal standards (e.g., deuterated analogs) to quantify recovery rates and matrix effects .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices, and how can potential interferences be mitigated?
- Answer :
- GC-MS : After derivatization with pentafluorobenzyl hydroxylamine (PFBHA), detect the trimethylsilyl-oxime adducts using electron-capture negative ionization (ECNI) for high sensitivity .
- HPLC-DAD : Reverse-phase chromatography with UV detection at 254 nm; use ion-pairing agents (e.g., tetrabutylammonium bromide) to improve retention of polar derivatives .
- Interference Mitigation : Pre-purify samples via solid-phase extraction (C18 columns) to remove non-target nucleophiles (e.g., thiols or amines) .
Q. How does the reactivity of this compound compare with other silylated hydroxylamine derivatives in nucleophilic reactions, and what implications does this have for reaction selectivity?
- Answer : The trimethylsilyl group enhances steric hindrance, reducing nucleophilicity compared to smaller silyl groups (e.g., dimethylsilyl). This impacts selectivity:
- Steric Effects : Preferentially reacts with less hindered carbonyl groups (e.g., linear aldehydes over branched ketones) .
- Comparative Studies : O-(Diphenylphosphinyl)hydroxylamine (higher electron-withdrawing effect) exhibits faster reaction kinetics but lower stability in aqueous media .
Q. Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported purity levels of this compound across commercial sources?
- Answer :
- Independent Verification : Use NMR (¹H/¹³C) to assess purity, focusing on residual solvents (e.g., dichloromethane) or unreacted hydroxylamine .
- Titration : Quantify active hydroxylamine groups via iodometric titration, comparing results with supplier certificates .
- Storage Impact : Repurify batches stored >6 months via fractional distillation, as decomposition products (e.g., trimethylsilanol) can form .
Q. What strategies resolve conflicting data on the stability of this compound in long-term storage?
- Answer :
Properties
IUPAC Name |
O-trimethylsilylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHNNJSMVVESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370436 | |
Record name | O-(Trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-36-6 | |
Record name | O-(Trimethylsilyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22737-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(Trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Trimethylsilyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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